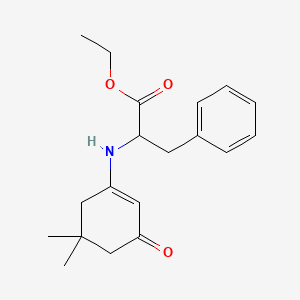methanone](/img/structure/B4893244.png)
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as AFM13, is a small molecule drug candidate that is currently being investigated for its potential use in cancer treatment. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells.
Wirkmechanismus
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone works by recruiting NK cells to the site of the tumor and activating them to kill the cancer cells. The CD30 protein on the surface of the cancer cells binds to the CD30-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, while the CD16A-targeting antibody on [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone binds to the CD16A protein on the surface of NK cells. This cross-linking of the two antibodies brings the NK cells in close proximity to the cancer cells, allowing the NK cells to release cytotoxic molecules and kill the cancer cells.
Biochemical and Physiological Effects:
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in preclinical studies. In addition, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to activate NK cells and induce the release of cytokines, which are signaling molecules that help to regulate the immune response. [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been shown to have a favorable safety profile in preclinical studies and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a bispecific antibody that can be used to target specific proteins on the surface of cancer cells and immune cells. It is also relatively easy to produce using recombinant DNA technology and human peripheral blood mononuclear cells. However, there are also limitations to the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments. It is a complex molecule that requires careful handling and storage. In addition, it may not be effective against all types of cancer cells, and its efficacy may be influenced by factors such as the expression level of the target proteins and the immune status of the patient.
Zukünftige Richtungen
There are several potential future directions for the development of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One direction is to optimize the dosing and administration schedule of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in clinical trials to maximize its efficacy while minimizing its side effects. Another direction is to investigate the use of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to identify biomarkers that can predict which patients are most likely to benefit from treatment with [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
Synthesemethoden
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies. The first antibody, which targets CD30, is produced using recombinant DNA technology. The second antibody, which targets CD16A, is obtained from human peripheral blood mononuclear cells. The two antibodies are then chemically linked together to create the bispecific antibody [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is being investigated for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been shown to induce potent anti-tumor responses in vitro and in vivo. Clinical trials are currently underway to evaluate the safety and efficacy of [4-(1-azepanyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in cancer patients.
Eigenschaften
IUPAC Name |
[4-(azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c1-25-19-9-7-14(12-16(19)21)20(24)15-6-8-18(17(22)13-15)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUMIONXZJQETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4893166.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)
![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)
![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)

![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)

